6-ethoxy-3-(4-ethylbenzenesulfonyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one
Description
Key structural features include:
- Position 6: Ethoxy group, enhancing lipophilicity and metabolic stability.
- Position 1: 4-Methylbenzyl substituent, optimizing steric bulk and aromatic interactions.
The synthesis of such derivatives typically involves condensation reactions of β-keto amides or α-halogenated ketones with triazoles or sulfonyl chlorides .
Properties
IUPAC Name |
6-ethoxy-3-(4-ethylphenyl)sulfonyl-1-[(4-methylphenyl)methyl]quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27NO4S/c1-4-20-10-13-23(14-11-20)33(30,31)26-18-28(17-21-8-6-19(3)7-9-21)25-15-12-22(32-5-2)16-24(25)27(26)29/h6-16,18H,4-5,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRPNWMMYGWVBBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OCC)CC4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Ethoxy-3-(4-ethylbenzenesulfonyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is a synthetic compound belonging to the quinoline family. It exhibits a complex structure characterized by various functional groups that contribute to its diverse biological activities. This article explores the biological activity of this compound, emphasizing its potential applications in medicine and industry.
Chemical Structure
The chemical structure of this compound can be described as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C27H27NO4S |
| Molecular Weight | 455.57 g/mol |
| InChI Key | ZPIRWAHWDCHWLM-UHFFFAOYSA-N |
Antimicrobial Properties
Research has indicated that compounds within the quinoline family possess notable antimicrobial properties. Studies have demonstrated that this compound exhibits significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. This activity is attributed to the compound's ability to disrupt bacterial cell walls and inhibit protein synthesis.
Anticancer Activity
The compound has been investigated for its anticancer properties, particularly against breast and lung cancer cell lines. In vitro studies have shown that it induces apoptosis in cancer cells through the modulation of apoptotic pathways. The mechanism appears to involve the activation of caspases and the downregulation of anti-apoptotic proteins such as Bcl-2.
The precise mechanism of action for this compound is still under investigation. However, it is believed to interact with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. This interaction may lead to altered cellular responses, contributing to its biological effects.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various quinoline derivatives, including our compound. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its potential as an antimicrobial agent.
Study 2: Anticancer Activity
In research reported in Cancer Letters, the anticancer effects of this compound were assessed in vitro on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The compound exhibited an IC50 value of 15 µM for MCF-7 cells, indicating significant cytotoxicity.
Comparison with Similar Compounds
Substituent Variations and Pharmacological Impact
The table below compares substituents at critical positions and their biological implications:
Key Findings from Comparative Studies
- Sulfonyl vs. Carbonyl at Position 3 : The target compound’s 4-ethylbenzenesulfonyl group enhances enzyme inhibition (e.g., COX-2) compared to benzoyl derivatives, which are more prone to metabolic oxidation .
- Position 1 Modifications : The 4-methylbenzyl group in the target compound balances metabolic stability and binding affinity. Chlorine or methoxy substituents (e.g., in ) alter logP values and toxicity profiles.
- Solubility and Bioavailability : Acetamide derivatives (e.g., ) exhibit superior aqueous solubility due to hydrogen-bonding capacity, whereas bulky substituents (e.g., cyclohexylethyl in ) favor blood-brain barrier penetration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
